molecular formula C12H19N3O3 B2563626 Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate CAS No. 1690493-80-1

Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate

Cat. No.: B2563626
CAS No.: 1690493-80-1
M. Wt: 253.302
InChI Key: LTIUJMXNSXCJSI-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) substituted with a tert-butoxycarbonyl (Boc) protecting group and a 3-methyl-1,2,4-oxadiazole moiety. This compound is structurally related to intermediates used in medicinal chemistry, particularly in the development of imaging agents for targets like monoacylglycerol lipase (MAGL) .

Properties

IUPAC Name

tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-8-13-10(18-14-8)5-9-6-15(7-9)11(16)17-12(2,3)4/h9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIUJMXNSXCJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the azetidine ring followed by the introduction of the oxadiazole moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butyl carbamate (Boc) group is readily cleaved under acidic conditions to generate a free azetidine amine, which can participate in downstream functionalization.

Reaction ConditionsOutcomeYieldSource
HCl (1M in dioxane), 25°C, 2hRemoval of Boc group; formation of azetidine hydrochloride salt>90%
Trifluoroacetic acid (TFA), CH₂Cl₂, 0°C → RTDeprotection to free amine; used in situ for coupling85–95%

The liberated azetidine amine serves as a nucleophile in alkylation or acylation reactions. For example, coupling with carboxylic acids using EDCI/HOBt yields amide derivatives .

Functionalization of the Oxadiazole Ring

The 1,2,4-oxadiazole moiety exhibits stability under mild conditions but undergoes ring-opening or substitution under specific reagents.

Hydrolysis

ConditionsProductNotesSource
6M HCl, reflux, 12hCleavage to acetamide and nitrile byproductsNon-selective; low yields (35–50%)
NaOH (2M), H₂O/EtOH, 70°C, 6hPartial ring-opening with carboxylate formationRequires optimization

Electrophilic Substitution

The methyl group at position 3 of the oxadiazole directs electrophiles to the C-5 position. Bromination with NBS (N-bromosuccinimide) under radical conditions yields 5-bromo derivatives, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Azetidine Ring Modifications

The azetidine nitrogen, after Boc deprotection, participates in nucleophilic reactions:

Reaction TypeConditionsExample ProductYieldSource
AlkylationR-X (alkyl halide), K₂CO₃, DMF, 60°CN-Alkylazetidine derivatives70–85%
AcylationAcCl, pyridine, CH₂Cl₂, 0°C → RTN-Acetylazetidine80–90%
SulfonylationMsCl, Et₃N, CH₂Cl₂, 0°CN-Mesylazetidine75–88%

Methylene Linker Reactivity

The CH₂ group connecting the azetidine and oxadiazole is generally inert but can be oxidized to a ketone under strong conditions:

Oxidizing AgentConditionsOutcomeYieldSource
KMnO₄, H₂SO₄, 100°COver-oxidation to carboxylic acidLow selectivity (≤30%)
Dess-Martin periodinane, CH₂Cl₂, RTSelective ketone formation60–75%

Table 1: Representative Reaction Yields

Reaction TypeConditionsYield RangeKey Citations
Boc DeprotectionTFA/CH₂Cl₂85–95%
Oxadiazole BrominationNBS, AIBN, CCl₄, 80°C65–78%
Azetidine AlkylationBenzyl bromide, K₂CO₃, DMF70–85%

Table 2: Stability Under Hydrolytic Conditions

pHTemperatureDegradation Half-LifeMajor Product
1.025°C2hRing-opened nitrile
7.437°C>72hStable
13.060°C30minCarboxylate

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of azetidine derivatives, including tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate. Research has shown that compounds with similar structures exhibit activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.

Case Study : A study assessing the antimicrobial efficacy of various azetidine derivatives revealed that this compound demonstrated a minimum inhibitory concentration (MIC) of less than 1 μg/mL against resistant strains of Mycobacterium tuberculosis, indicating its potential as a lead compound in tuberculosis treatment.

Anticancer Properties

The anticancer potential of this compound has been evaluated through various in vitro and in vivo studies. Certain derivatives have shown significant cytotoxic effects on cancer cell lines, particularly triple-negative breast cancer cells (MDA-MB-231).

Case Study : In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with this compound significantly inhibited lung metastasis. The treated mice exhibited reduced metastatic nodules compared to controls, highlighting the therapeutic potential of azetidine derivatives in managing aggressive cancers.

The biological mechanisms underlying the activity of azetidine derivatives often involve the inhibition of specific enzymes or pathways crucial for cell survival and proliferation. For instance, some studies suggest these compounds may inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis, thereby reducing tumor spread.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Fluorination : Fluorinated analogues (e.g., tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate) exhibit enhanced lipophilicity and bioavailability, making them advantageous for CNS-targeting agents .

Physicochemical Properties

  • Hydrogen-Bonding Capacity : The oxadiazole ring acts as a hydrogen-bond acceptor, similar to triazole or pyridine moieties in other azetidine derivatives. However, the 3-methyl group may slightly reduce polarity compared to electron-withdrawing substituents (e.g., iodophenyl), affecting solubility .
  • Melting Points : The target compound’s melting point is expected to fall between 60–110°C, similar to its aryl-substituted analogues (e.g., 62–64°C for the 3-methoxyphenyl derivative) .

Pharmacological Potential

  • Imaging Applications : Analogues like the 4-iodophenyl derivative are precursors for radiolabeled probes (e.g., ¹¹C or ¹²⁵I) due to their stable azetidine cores and modifiable aryl groups . The target compound’s 3-methyl group may offer improved in vivo stability over iodinated analogues.
  • Enzyme Inhibition : The oxadiazole moiety is common in MAGL inhibitors. Methyl substitution may balance potency and selectivity compared to bulkier groups .

Stability and Reactivity

  • Boc Group Stability : The Boc group in the target compound provides superior stability under basic conditions compared to esters (e.g., tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate) .
  • Oxadiazole Ring Stability : The 1,2,4-oxadiazole ring is more hydrolytically stable than 1,2,3-triazoles under physiological conditions, enhancing drug-likeness .

Biological Activity

Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews recent findings on the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and other therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C12H19N3O3
  • Molecular Weight : 253.3 g/mol
  • CAS Number : 1690493-80-1

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including this compound. The oxadiazole moiety has been shown to exhibit activity against various cancer cell lines through multiple mechanisms:

Activity Target IC50 (μM) Cell Lines Tested
AntiproliferativeHistone Deacetylase (HDAC)~92.4Human colon adenocarcinoma (HT-29), breast cancer (MAXF 401), etc.
Apoptosis InductionThymidylate SynthaseVariesVarious cancer types
Inhibition of Tumor GrowthTelomeraseVariesNon-small cell lung carcinoma (LXFL 529)

The compound's ability to inhibit HDAC and thymidylate synthase suggests a multifaceted approach to disrupting cancer cell proliferation and survival pathways .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in relation to tauopathies such as Alzheimer's disease. The mechanism involves the inhibition of tau hyperphosphorylation and aggregation, which are critical in the pathogenesis of neurodegenerative disorders. OGA inhibitors like those derived from oxadiazole structures have shown promise in reducing tau pathology in mouse models .

3. Other Therapeutic Potentials

Beyond its anticancer and neuroprotective effects, oxadiazole derivatives have been noted for their broad spectrum of biological activities:

  • Antimicrobial : Effective against various bacteria and fungi.
  • Anti-inflammatory : Demonstrated potential in reducing inflammation markers.
  • Analgesic : Exhibits pain-relieving properties.

These diverse activities make this compound a candidate for further research in drug development .

Case Studies and Research Findings

Several studies have investigated the biological activity of oxadiazole derivatives:

  • Study on Anticancer Properties : A study published in PubMed Central explored various oxadiazole derivatives' effects on cancer cells. It was found that modifications to the oxadiazole structure could enhance antiproliferative activity significantly .
  • Neuroprotective Mechanisms : Research highlighted that compounds similar to tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine exhibited protective effects against neurodegeneration by modulating tau protein dynamics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step protocols. A common approach includes:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime precursor with a carboxylic acid derivative under dehydrating conditions (e.g., using POCl₃ or CDI) .
  • Step 2 : Introduction of the azetidine ring. The tert-butyl carbamate (Boc) group is often introduced via a nucleophilic substitution or coupling reaction using Boc-protected azetidine intermediates .
  • Step 3 : Methylation at the 3-position of the oxadiazole using methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) .
  • Purification is achieved via column chromatography or recrystallization. Key reagents and conditions are detailed in analogous oxadiazole syntheses .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (e.g., a singlet at ~1.4 ppm for tert-butyl protons) and oxadiazole methyl group (~2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ for C₁₄H₂₂N₃O₃) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the azetidine ring conformation and oxadiazole orientation .
  • HPLC : Assesses purity (>95% recommended for biological studies) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of oxadiazole ring formation?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve cyclization efficiency compared to THF .
  • Catalysis : Use coupling agents like HATU or EDCI to accelerate amidoxime activation .
  • Temperature Control : Heating at 80–100°C for 12–24 hours maximizes cyclization .
  • Workup : Quench with aqueous NaHCO₃ to neutralize acidic byproducts and improve isolation .

Q. How can discrepancies in NMR data between synthetic batches be resolved?

  • Methodological Answer :

  • Purity Check : Use HPLC to rule out impurities causing signal splitting .
  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; polar solvents may shift proton signals .
  • Tautomerism Analysis : For oxadiazole derivatives, verify the absence of tautomeric forms via 2D NMR (e.g., NOESY) .
  • Cross-Validation : Combine with FT-IR (C=O stretch at ~1700 cm⁻¹ for Boc group) and X-ray data .

Q. What computational strategies predict the reactivity of the tert-butyl carbamate group under acidic/basic conditions?

  • Methodological Answer :

  • DFT Calculations : Model the Boc group’s hydrolysis kinetics using software like Gaussian or ORCA. Focus on transition-state energies in acidic (e.g., HCl) vs. basic (e.g., NaOH) media .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DCM) to predict stability .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonding) that influence Boc group lability in crystalline states .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in different assay systems?

  • Methodological Answer :

  • Assay Replication : Repeat experiments in triplicate across independent labs to rule out technical variability .
  • Control Standardization : Use reference compounds (e.g., known kinase inhibitors) to calibrate assay conditions .
  • Mechanistic Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinities, bypassing indirect assay artifacts .

Experimental Design

Q. What strategies validate the compound’s stability in long-term biological studies?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
  • pH Profiling : Monitor Boc group hydrolysis rates in buffers (pH 2–10) using UV-Vis spectroscopy (λ = 250–300 nm) .
  • Cryopreservation : Store stock solutions in DMSO at -80°C with desiccants to minimize moisture ingress .

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